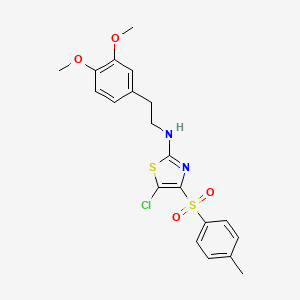
3-Ciclopropilpiridina-2-sulfonil fluoruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropylpyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C8H8FNO2S and a molecular weight of 201.22 g/mol . It is a sulfonyl fluoride derivative, which is known for its reactivity and utility in various chemical and biological applications.
Aplicaciones Científicas De Investigación
3-Cyclopropylpyridine-2-sulfonyl fluoride has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
Sulfonyl fluorides, a group to which this compound belongs, are known to act as electrophilic warheads . They are used by medicinal chemists and chemical biologists due to their balance of reactivity and stability .
Mode of Action
The mode of action of 3-Cyclopropylpyridine-2-sulfonyl fluoride is likely related to its sulfonyl fluoride group. Sulfonyl fluorides are known for their sulfur(VI)-fluoride exchange (SuFEx) processes . These processes are transformations with click-like reactivity, invigorating research into electrophilic species featuring a sulfur-fluorine bond .
Biochemical Pathways
The advent of sufex processes has led to new activation methods and manipulation of intriguing functional groups .
Result of Action
Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for various applications .
Action Environment
It’s known that sulfonyl fluorides resist hydrolysis under physiological conditions , which may suggest some level of environmental stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylpyridine-2-sulfonyl fluoride can be achieved through various synthetic routes. One common method involves the reaction of 3-cyclopropylpyridine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for 3-Cyclopropylpyridine-2-sulfonyl fluoride often involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropylpyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with 3-Cyclopropylpyridine-2-sulfonyl fluoride include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require the presence of a catalyst or base .
Major Products Formed
The major products formed from reactions involving 3-Cyclopropylpyridine-2-sulfonyl fluoride depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-sulfonyl fluoride: Similar in structure but lacks the cyclopropyl group.
3-Cyclopropylpyridine-2-sulfonamide: Similar but with a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
3-Cyclopropylpyridine-2-sulfonyl fluoride is unique due to the presence of both the cyclopropyl and sulfonyl fluoride groups, which confer specific reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
3-cyclopropylpyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2S/c9-13(11,12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTKNXTYTRFCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2499726.png)
![N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2499727.png)

![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2499731.png)
![ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2499734.png)


![(Z)-8-(4-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2499738.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2499739.png)
![4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2499743.png)

![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2499745.png)
![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499746.png)
![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/new.no-structure.jpg)
